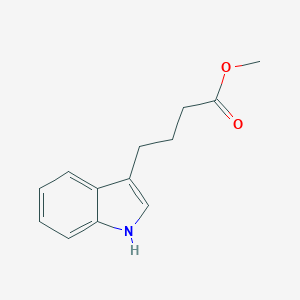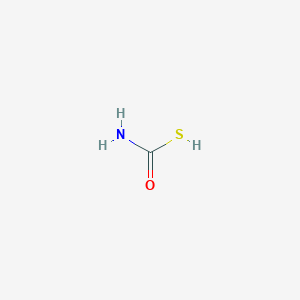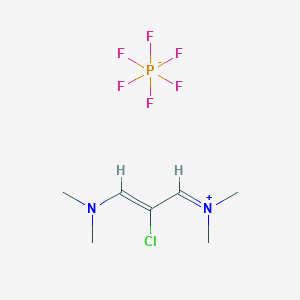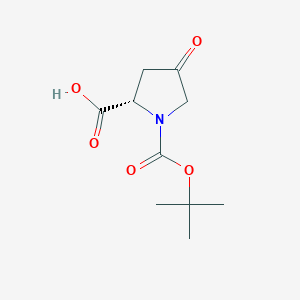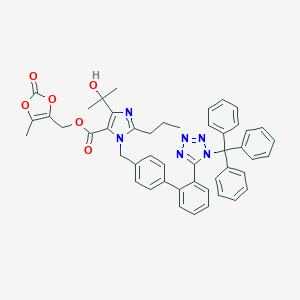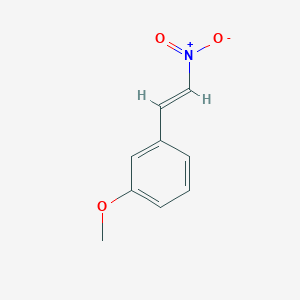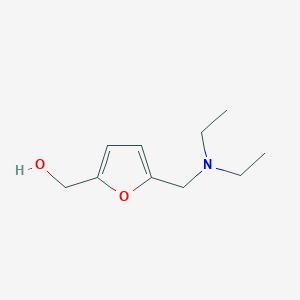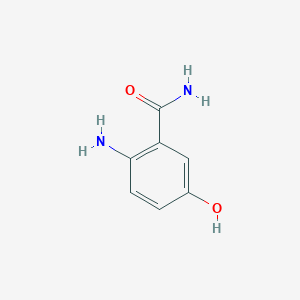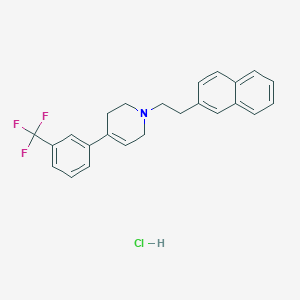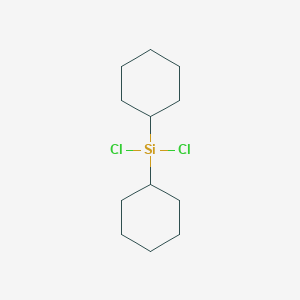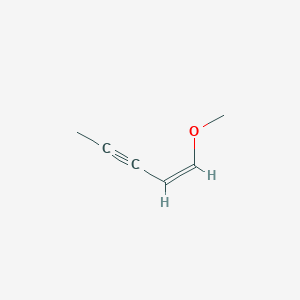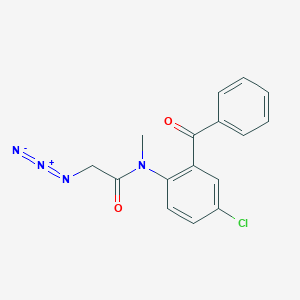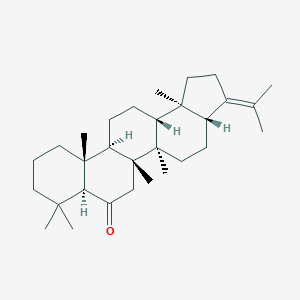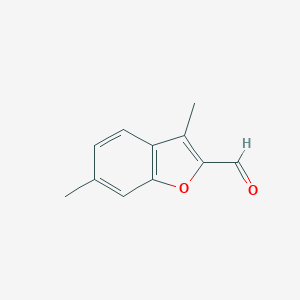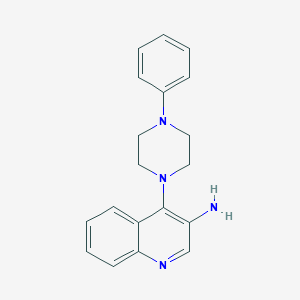
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains two nitrogen atoms in its ring structure. Piperazine has been used in a variety of research applications, including drug discovery, medicinal chemistry, and neuroscience.
作用機序
Piperazine exerts its effects by interacting with various biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of several neurotransmitter systems, including the dopamine, serotonin, and GABA systems. Piperazine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
生化学的および生理学的効果
Piperazine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and euphoria. Piperazine has also been shown to increase the activity of GABA, which can lead to sedation and muscle relaxation.
実験室実験の利点と制限
One of the main advantages of using piperazine in lab experiments is its ability to interact with multiple biological targets. This makes it a useful tool for studying complex biological systems. However, one of the limitations of using piperazine is its potential toxicity. High doses of piperazine can cause seizures, convulsions, and other adverse effects.
将来の方向性
There are several future directions for research involving piperazine. One area of interest is the development of new compounds that are based on the structure of piperazine. These compounds could be used to treat a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new methods for synthesizing piperazine that are more efficient and cost-effective. Finally, there is a need for further research on the potential toxicity of piperazine and its effects on the environment.
合成法
Piperazine can be synthesized through several methods, including the reaction of 1,4-dichlorobutane with ammonia, the reaction of ethylene diamine with chloroacetic acid, and the reaction of ethylene oxide with ammonia. However, the most commonly used method for synthesizing piperazine is the reaction of 1,2-ethylenediamine with acetaldehyde.
科学的研究の応用
Piperazine has been widely used in scientific research due to its ability to interact with various biological targets. It has been used in drug discovery efforts to identify new compounds that can be used to treat various diseases. Piperazine has also been used in medicinal chemistry to modify the properties of existing drugs, such as enhancing their bioavailability or reducing their toxicity.
特性
CAS番号 |
16018-07-8 |
|---|---|
製品名 |
Piperazine, 1-(3-amino-4-quinolyl)-4-phenyl- |
分子式 |
C19H20N4 |
分子量 |
304.4 g/mol |
IUPAC名 |
4-(4-phenylpiperazin-1-yl)quinolin-3-amine |
InChI |
InChI=1S/C19H20N4/c20-17-14-21-18-9-5-4-8-16(18)19(17)23-12-10-22(11-13-23)15-6-2-1-3-7-15/h1-9,14H,10-13,20H2 |
InChIキー |
QBAKRCCLFFLYCX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)N |
その他のCAS番号 |
16018-07-8 |
同義語 |
4-(4-Phenyl-1-piperazinyl)quinolin-3-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



